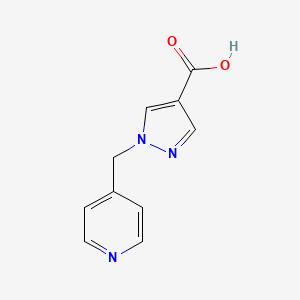

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a pyridin-4-ylmethyl group and at the 4-position with a carboxylic acid moiety. Its structure integrates aromatic nitrogen-containing rings (pyridine and pyrazole), which are common in bioactive molecules.

Key Properties (inferred from analogs):

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAFVJZCUMEOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-pyridinemethanol with hydrazine derivatives under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as pyridine and hydrazine. The process is optimized for high yield and purity, often involving catalytic hydrogenation and controlled oxidation steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrazole rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

- Oxidation products include ketones and aldehydes.

- Reduction products include alcohols.

- Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with pyrazole carboxylic acids. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound .

Antimicrobial Activity

Research has demonstrated that 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy is attributed to its ability to inhibit key enzymes involved in fungal growth and reproduction .

Antimalarial Activity

Preliminary studies indicate that 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid may possess antimalarial properties. In vitro assays have demonstrated its potential to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Further investigations are required to elucidate the precise mechanisms underlying this activity .

Mechanistic Insights

The compound interacts with several biological targets, including enzymes involved in cell signaling pathways. For instance, it has been identified as a potential inhibitor of serine/threonine kinases, which play critical roles in various cellular processes such as proliferation and apoptosis . Structure-activity relationship studies have provided insights into how modifications to the pyrazole ring can enhance binding affinity and biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Hazmi et al. evaluated the antimicrobial properties of 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid against multiple bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy .

Case Study 2: Antimalarial Potential

Another investigation focused on the antimalarial activity of this compound against Plasmodium falciparum. The results indicated that it inhibited parasite growth in a dose-dependent manner, making it a candidate for further development as an antimalarial agent. The study emphasized the need for additional research to optimize its pharmacological profile .

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole-4-carboxylic acid scaffold is highly versatile, with modifications at the 1- and 3-positions significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Impact of Substituents on Properties

- In contrast, pyridine-4-carbonyl (PPP) adds electron-withdrawing character, reducing electron density on the pyrazole ring . Quinoline derivatives () exhibit extended conjugation, improving UV absorption properties useful in photochemical applications.

Steric and Solubility Considerations :

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1155066-46-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

- Molecular Formula : C₉H₇N₃O₂

- Molecular Weight : 189.17 g/mol

- CAS Number : 1155066-46-8

Biological Activity Overview

The biological activities of pyrazole derivatives, including 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, have been extensively studied. These compounds are known for their diverse pharmacological profiles, including:

- Antimicrobial Activity : Various studies have reported that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the pyrazole structure can enhance activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Pyrazole compounds have shown promise in reducing inflammation through inhibition of specific pathways involved in inflammatory responses .

- Anticancer Properties : Recent research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid have been evaluated for their effects on various cancer cell lines .

The mechanisms through which 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid exerts its biological effects are multifaceted:

- Kinase Inhibition : Some studies suggest that this compound may act as a kinase inhibitor, interfering with signaling pathways critical for cell proliferation and survival .

- Interaction with Enzymes : The compound is believed to interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions .

- Receptor Modulation : It may also modulate receptor activities, influencing cellular responses to external stimuli .

Antimicrobial Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications to the carboxylic acid group significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety was found to be crucial for this activity .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 1 | MIC = 32 µg/mL | MIC = 16 µg/mL |

| 2 | MIC = 16 µg/mL | MIC = 8 µg/mL |

| 3 | MIC = 64 µg/mL | MIC = 32 µg/mL |

Anticancer Studies

In vitro studies on various cancer cell lines have shown that derivatives of pyrazole can inhibit cell growth effectively. For instance, a derivative similar to 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid exhibited an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating significant cytotoxicity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 49.85 | Cytotoxic |

| MCF7 | 25.00 | Cytotoxic |

| HCT116 | 15.00 | Cytotoxic |

Q & A

Q. Methodological Focus

- Single-crystal X-ray diffraction : Quantifies bond lengths/angles (e.g., O–H···O interactions: ~2.6 Å) .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···N/O contributions ≥20%) .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bonding strength.

How should researchers resolve conflicting bioactivity data in structurally similar pyrazole derivatives?

Data Contradiction Analysis

Contradictions often arise from isomerism or assay variability:

- Positional isomerism : Compare 3-methyl vs. 4-methyl analogs to assess steric effects on target binding .

- Dose-response curves : Use Hill slopes to differentiate partial agonists from full antagonists.

- Computational docking : Validate binding modes using AutoDock Vina with crystal structures of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.